molecular formula C14H14N2O2S2 B1648945 6-Thiophen-2-yl-2-(3-thiophen-2-yl-aziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol

6-Thiophen-2-yl-2-(3-thiophen-2-yl-aziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol

Cat. No.: B1648945
M. Wt: 306.4 g/mol
InChI Key: RYUJUWWXTHBUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Thiophen-2-yl-2-(3-thiophen-2-yl-aziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol is a useful research compound. Its molecular formula is C14H14N2O2S2 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

6-thiophen-2-yl-2-(3-thiophen-2-ylaziridin-2-yl)-3-oxa-1-azabicyclo[3.1.0]hexan-4-ol

InChI

InChI=1S/C14H14N2O2S2/c17-14-12-11(8-4-2-6-20-8)16(12)13(18-14)10-9(15-10)7-3-1-5-19-7/h1-6,9-15,17H

InChI Key

RYUJUWWXTHBUSR-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2C(N2)C3N4C(C4C5=CC=CS5)C(O3)O

Canonical SMILES

C1=CSC(=C1)C2C(N2)C3N4C(C4C5=CC=CS5)C(O3)O

Pictograms

Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flame dried 100 ml Schlenk tube equipped with a magnetic stirring bar was placed 1c (0.6 g, 3.05 mmol) in 10 ml toluene. The solution was cooled to −78° C. and a 1.5M solution of DIBAL in toluene (4 ml, 6 mmol) was added dropwise along the wall of the vessel. Once the addition was complete, the reaction was allowed to stir at −78° C. for another hour at which point ESI MS showed the lack of starting material. MeOH was slowly added along the wall of the vessel at −78° C. The reaction mixture was then allowed to stir for 30 minutes while warming to room temperature. Saturated Na2SO4 was then added and the solution was allowed to stir for another 15 minutes. The reaction was then filtered and water and ether was added. The organic later was extracted from the partition three times, washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The resulting white solid may be crystallized from EtOAc or MeOH to afford the title compound in 92% (428 mg) yield as a white solid. Silica column chromatography is not recommended. Mp=149-153° C. (decomp.) 1H NMR (CDCl3, 200 MHz) (δ: 7.66 (d, J=11.6 Hz, 1H), 7.23-7.18 (m, 2H), 7.02-6.94 (m, 4H), 5.48 (d, J=11.6 Hz, 1H), 3.27 (dd, J=7.0 Hz, 3.4 Hz, 1H), 2.99 (dd, J=9.0 Hz, 3.4 Hz), 2.90 (d, J=2.6 Hz, 1H), 2.75 (d, J=2.6 Hz, 1H), 1.17 (t, J=6.6 Hz, 1H) ppm. 13C NMR (CDCl3, 75 MHz) δ: 141.5, 121.4, 127.7, 127.3, 125.9, 125.1, 124.8, 124.6, 96.9, 94.4, 54.0, 41.5, 37.5, 32.5 ppm. HRMS (EI) of aldehyde monomer: 152.9561
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1c
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0.6 g
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